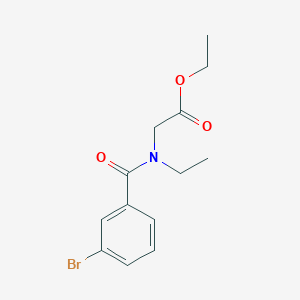
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of glycine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with an ethyl group The compound also contains a 3-bromobenzoyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromobenzoyl)-n-ethylglycinate typically involves the reaction of ethyl glycinate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Ethyl glycinate+3-bromobenzoyl chloride→Ethyl n-(3-bromobenzoyl)-n-ethylglycinate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: The major products are the corresponding carboxylic acid and alcohol, respectively.
科学的研究の応用
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl n-(3-bromobenzoyl)-n-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3-bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethylglycinate moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.
類似化合物との比較
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate can be compared with other similar compounds, such as:
Ethyl n-(4-bromobenzoyl)-n-ethylglycinate: Similar structure but with the bromine atom in the para position.
Ethyl n-(3-chlorobenzoyl)-n-ethylglycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-bromobenzoyl)-n-methylglycinate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and 3-bromobenzoyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
ethyl 2-[(3-bromobenzoyl)-ethylamino]acetate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-15(9-12(16)18-4-2)13(17)10-6-5-7-11(14)8-10/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
FETKQXBJXHALBG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)OCC)C(=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
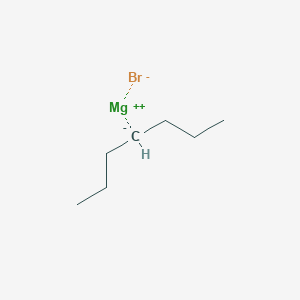
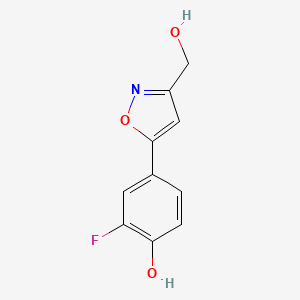
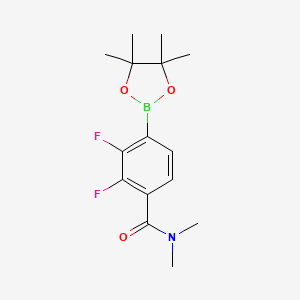


![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
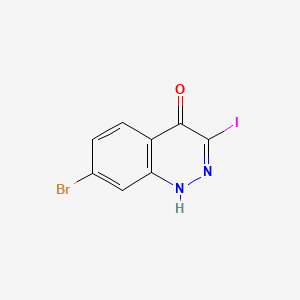
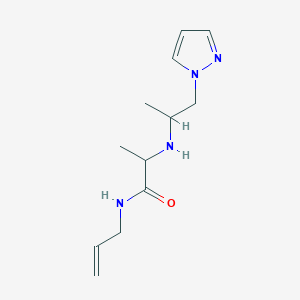
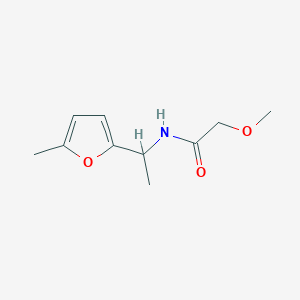

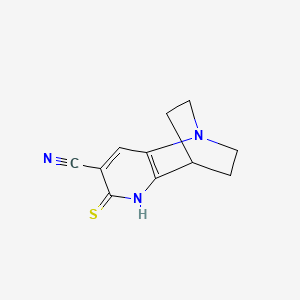

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
